molecular formula C5O6 B569644 FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE CAS No. 122083-08-3

FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE

Cat. No.: B569644
CAS No.: 122083-08-3
M. Wt: 156.049
InChI Key: FZPGRYNZFKHGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE is an organic compound with the molecular formula C5O6. It is a heterocyclic compound containing a furan ring fused with a dioxole ring, and it is characterized by three carbonyl groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE typically involves the reaction of phosgene (COCl2) with dihydroxyfumaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

COCl2+C4H4O6C5O6+2HCl\text{COCl}_2 + \text{C}_4\text{H}_4\text{O}_6 \rightarrow \text{C}_5\text{O}_6 + 2\text{HCl} COCl2​+C4​H4​O6​→C5​O6​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: A similar compound with a benzene ring fused to a dioxole ring.

    4-Fluorobenzo[d][1,3]dioxole: A fluorinated derivative of benzodioxole.

Uniqueness

FURO[3,4-D][1,3]DIOXOLE-2,4,6-TRIONE is unique due to its three carbonyl groups and the specific arrangement of its heterocyclic rings. This structure imparts distinct reactivity and properties compared to other similar compounds .

Properties

CAS No.

122083-08-3

Molecular Formula

C5O6

Molecular Weight

156.049

IUPAC Name

furo[3,4-d][1,3]dioxole-2,4,6-trione

InChI

InChI=1S/C5O6/c6-3-1-2(4(7)11-3)10-5(8)9-1

InChI Key

FZPGRYNZFKHGFX-UHFFFAOYSA-N

SMILES

C12=C(C(=O)OC1=O)OC(=O)O2

Synonyms

Furo[3,4-d]-1,3-dioxole-2,4,6-trione

Origin of Product

United States

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